13-cis-Fenretinide
CAS No.: 75686-07-6
Cat. No.: VC21349924
Molecular Formula: C26H33NO2
Molecular Weight: 391.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 75686-07-6 |
---|---|
Molecular Formula | C26H33NO2 |
Molecular Weight | 391.5 g/mol |
IUPAC Name | (2Z,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
Standard InChI | InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18- |
Standard InChI Key | AKJHMTWEGVYYSE-DRYRGIGMSA-N |
Isomeric SMILES | CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)NC2=CC=C(C=C2)O)/C)/C |
SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C |
Canonical SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C |
Appearance | Bright Yellow Solid |
Melting Point | 183-188 °C |
Chemical Structure and Properties
13-cis-Fenretinide, also known as (2Z,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide, features a molecular formula of C₂₆H₃₃NO₂ and a molecular weight of 391.546 g/mol . The compound is characterized by its 13-cis configuration, distinguishing it from other fenretinide isomers. Physical properties include:
Property | Value |
---|---|
Molecular Weight | 391.546 g/mol |
Density | 1.1±0.1 g/cm³ |
Boiling Point | 597.6±42.0°C at 760 mmHg |
Flash Point | 315.2±27.9°C |
LogP | 7.41 |
The compound's unique structural configuration contributes to its distinct pharmacological profile compared to other retinoids, including all-trans retinoic acid and 9-cis retinoic acid.
Synthesis and Preparation Methods
13-cis-Fenretinide can be synthesized through several chemical routes. One common method involves the reaction of 4-aminophenol with retinoyl chloride, typically occurring in benzene at approximately 10°C for about one hour. Industrial production methods employ similar synthetic pathways but at larger scales, with stringent control of reaction conditions to ensure high purity and yield.
For research applications, 13-cis-Fenretinide is often stored at -20°C to maintain stability, and is prepared in neat form for analytical method development, method validation, and quality control during drug development processes .
Pharmacokinetics and Metabolism
Absorption and Distribution
13-cis-Fenretinide exhibits distinctive pharmacokinetic properties. Studies in rats have revealed significant differences in tissue distribution compared to other retinoids. While all-trans retinoic acid and 13-cis-retinoic acid show higher concentrations and shorter half-lives, fenretinide demonstrates lower peak concentrations but substantially longer elimination half-lives .
A comparative study of three retinoids in rat blood and brain tissue revealed:
Compound | Peak Serum Concentration | White Matter Peak Concentration | Elimination Half-life (Serum) | Elimination Half-life (White Matter) |
---|---|---|---|---|
Fenretinide | 1.7 μg/ml | 1.2 μg/ml | 13.78 h | 17.77 h |
All-trans Retinoic Acid | Higher | 25.7 μg/g | 0.57-1.02 h | 0.57-1.02 h |
13-cis Retinoic Acid | Moderate | Lower than all-trans | 0.57-1.02 h | 0.57-1.02 h |
The area under the curve (AUC) values were significant for fenretinide: 25.55 μg·ml⁻¹·h in serum and 57.53 μg·ml⁻¹·h in white matter, indicating substantial cumulative exposure despite lower peak concentrations .
Metabolism and Elimination
The metabolism of 13-cis-Fenretinide involves oxidation to form metabolites such as 4-oxo-13-cis-Fenretinide. Research has demonstrated that chronic administration leads to accumulation of these metabolites, which may contribute to the compound's prolonged biological activity .
In clinical studies with children receiving high-dose fenretinide treatment, plasma levels reached 3-8 μM at the 600 mg/m² dose level, with adults achieving 9-10 μM at higher doses (2,400 and 3,400 mg/m²/day) . An increase in the area under the time-concentration curve was observed on days 6-8 compared to day 1 of treatment, suggesting cumulative effects with repeated dosing .
Biological Activity and Mechanism of Action
13-cis-Fenretinide exhibits biological activity through both retinoid receptor-dependent and independent pathways. Unlike other retinoids that primarily act via nuclear retinoic acid receptors, fenretinide can also induce effects through alternative mechanisms.
Apoptosis Induction
A primary mechanism of 13-cis-Fenretinide is the induction of apoptosis in various cancer cell lines. Research has demonstrated its ability to activate the caspase cascade, a crucial pathway in programmed cell death . In studies with glioma cells, treatment with 3 μM fenretinide led to:
-
Evidence of PARP (poly(ADP-ribose) polymerase) cleavage by day 1, increasing incrementally by day 6
-
Appearance of a sub-G₁ fraction indicative of apoptosis on day 6
-
DNA fragmentation confirmed by TUNEL assay by day 6 of treatment
These effects occur independently of nuclear retinoid receptor binding and appear to involve distinct apoptotic pathways activated either directly by fenretinide or by its metabolites .
Cell Differentiation Effects
Beyond apoptosis induction, 13-cis-Fenretinide demonstrates the ability to promote cell differentiation, particularly in cancer cell lines. This property has been leveraged in treatment strategies for various malignancies, where promoting cancer cell differentiation can reduce their aggressive, proliferative phenotype.
Therapeutic Applications
Neuroblastoma
13-cis-Fenretinide has shown promising results in the treatment of high-risk neuroblastoma, particularly in cases refractory to conventional therapies. In a phase I trial with children with refractory neuroblastoma, fenretinide treatment demonstrated disease stabilization and, in some cases, complete response .
The Children's Oncology Group conducted a phase I trial of oral fenretinide in children with high-risk solid tumors, with doses ranging from 100 mg/m² to 3,300 mg/m² . The maximal tolerated dose was established at 2,475 mg/m² per day, achieving plasma levels of approximately 9.9 μmol/L at steady state, which is within the range active against neuroblastoma in vitro .
Clinical outcomes from this study included:
-
One complete response in neuroblastoma patients
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13 patients with stable disease for 8 or more courses among 30 assessable neuroblastoma patients
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Stable disease for 8 or more courses in one of five Ewing sarcoma patients and one melanoma patient
Malignant Gliomas
A phase II trial investigated fenretinide's efficacy in adults with recurrent malignant gliomas, including anaplastic gliomas (AG) and glioblastoma (GBM) . Patients received fenretinide orally on days 1-7 and 22-28 in 6-week cycles at doses of 600 or 900 mg/m² twice daily.
Results showed:
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29% of patients with anaplastic gliomas achieved stable disease at 6 months
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9% of patients with glioblastoma achieved stable disease at 6 months
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One patient with anaplastic glioma treated at 900 mg/m² twice daily dosage had a partial radiologic response
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Median progression-free survival was 6 weeks for both groups
COVID-19 Applications
An unexpected therapeutic application for 13-cis-retinoic acid emerged during the COVID-19 pandemic. A randomized controlled trial conducted at Kafrelsheikh University's Quarantine Hospitals in Egypt investigated the efficacy of both oral and aerosolized 13-cis-retinoic acid in COVID-19 treatment .
The study included 40 patients divided into two groups:
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Group I: 20 patients received aerosolized and oral 13-cis-retinoic acid plus standard care
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Group II: 20 patients received only standard care treatment
The results revealed significant differences in clinical outcomes:
Outcome Measure | 13-cis-Retinoic Acid Group | Control Group | P-value |
---|---|---|---|
ICU Admission Rate | 10.52% | 28.57% | P<0.05 |
Mortality Rate | 0% | 14.35% | P<0.05 |
Mean Time to Clinical Improvement | 16.3±4.5 days | 25.23±4.72 days | P<0.01 |
Mean Time to Hospital Discharge | 21.57±4.97 days | 33.04±2.72 days | P<0.01 |
Complete Recovery Rate | 100% | 52.38% | P<0.05 |
The study concluded that 13-cis-retinoic acid showed promise as an adjunctive treatment for COVID-19 infection when added to standard care protocols .
Analytical Methods and Determination
Accurate determination of 13-cis-Fenretinide and its metabolites in plasma is essential for pharmacokinetic studies and clinical applications. Micellar electrokinetic chromatography using cyclodextrin-assisted sweeping for sample preconcentration has been developed as an analytical method for determination of 13-cis-retinoic acid and its metabolites in plasma .
The precision and accuracy of this analytical method for 13-cis-retinoic acid and its metabolites were evaluated:
Concentration (ng/mL) | Intra-Day (n = 3) | Inter-Day (n = 5) |
---|---|---|
RSD (%) | RE (%) | |
13-cis-RA | ||
30 | 2.56 | -0.65 |
250 | 3.50 | -1.71 |
950 | 2.19 | -0.97 |
All-trans-RA | ||
30 | 1.74 | -0.65 |
250 | 4.34 | -0.65 |
950 | 0.93 | 0.48 |
4-oxo-13-cis-RA | ||
100 | 1.21 | 0.93 |
400 | 0.94 | 5.71 |
1400 | 1.73 | -1.53 |
This validation data demonstrates the reliability of analytical methods for quantifying 13-cis-Fenretinide and related compounds in biological samples, supporting accurate pharmacokinetic evaluations in clinical research .
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